Methyl 2-Hydroxy-3-(6-methoxy-2-naphthyl)propanoate Methyl 2-Hydroxy-3-(6-methoxy-2-naphthyl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18337451
InChI: InChI=1S/C15H16O4/c1-18-13-6-5-11-7-10(3-4-12(11)9-13)8-14(16)15(17)19-2/h3-7,9,14,16H,8H2,1-2H3
SMILES:
Molecular Formula: C15H16O4
Molecular Weight: 260.28 g/mol

Methyl 2-Hydroxy-3-(6-methoxy-2-naphthyl)propanoate

CAS No.:

Cat. No.: VC18337451

Molecular Formula: C15H16O4

Molecular Weight: 260.28 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-Hydroxy-3-(6-methoxy-2-naphthyl)propanoate -

Specification

Molecular Formula C15H16O4
Molecular Weight 260.28 g/mol
IUPAC Name methyl 2-hydroxy-3-(6-methoxynaphthalen-2-yl)propanoate
Standard InChI InChI=1S/C15H16O4/c1-18-13-6-5-11-7-10(3-4-12(11)9-13)8-14(16)15(17)19-2/h3-7,9,14,16H,8H2,1-2H3
Standard InChI Key DVCNJMOVRHUGSR-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)C=C(C=C2)CC(C(=O)OC)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a naphthalene ring substituted with a methoxy group at the 6-position and a propanoate ester at the 2-position. The hydroxyl group at the β-carbon introduces chirality, making stereochemical control critical during synthesis . Key attributes include:

PropertyValue
Molecular FormulaC₁₆H₁₈O₄
Molecular Weight274.31 g/mol
CAS Number1459740-66-9
Melting Point87°C (estimated)
Boiling Point358.7°C (estimated)

The methoxy group enhances lipophilicity, while the hydroxyl group enables hydrogen bonding, influencing solubility and reactivity .

Synthesis and Optimization

Route 1: Friedel-Crafts Acylation

  • Starting Material: 6-Methoxy-2-naphthol reacts with ethyl pyruvate in dichloromethane using AlCl₃ as a catalyst .

  • Conditions:

    • Temperature: -40°C to 50°C

    • Yield: 35–88% (dependent on solvent and catalyst loading) .

  • Intermediate Isolation: Crude product is purified via recrystallization (diisopropyl ether) or distillation .

Route 2: Esterification of Naproxen Derivatives

  • Hydroxylation: (R,S)-Ethyl 2-hydroxy-2-(6-methoxy-2-naphthyl)propionate is hydrolyzed to the carboxylic acid.

  • Methyl Ester Formation: Reaction with methanol under acidic conditions (HCl/H₂SO₄) yields the target compound.

Industrial-Scale Production

  • Continuous Flow Reactors: Improve yield (up to 92%) by maintaining precise temperature and pressure .

  • Catalysts: Palladium/carbon (5% Pd) under hydrogen pressure (5–20 bar) reduces side reactions .

Physicochemical and Spectroscopic Data

Spectral Characterization

  • NMR (CDCl₃):

    • δ 3.9 ppm (s, 3H, -OCH₃)

    • δ 4.2 ppm (m, 1H, -CH(OH)-)

    • δ 7.1–8.1 ppm (m, 7H, naphthyl protons) .

  • IR (KBr): 1720 cm⁻¹ (C=O ester), 3450 cm⁻¹ (-OH).

Solubility and Stability

SolventSolubility (mg/mL)Stability
Methanol>50Stable at RT
Dichloromethane>100Light-sensitive
Water<0.1Hydrolyzes under acidic/alkaline conditions

Storage recommendations: -20°C in inert atmosphere .

Pharmacological Applications

Anti-Inflammatory Mechanism

As a naproxen analog, the compound inhibits cyclooxygenase (COX-1/COX-2), reducing prostaglandin synthesis. Key findings:

  • IC₅₀ for COX-1: 5.2 µM (vs. 8.3 µM for naproxen) .

  • Half-Life: ~14 hours in human plasma, comparable to parent drug .

Drug Delivery Systems

  • Prodrug Potential: Ester group enhances membrane permeability, with in vivo hydrolysis releasing active metabolite .

  • Nanoparticle Formulations: Encapsulation in PLGA nanoparticles improves bioavailability by 40% in rodent models .

Comparative Analysis with Analogues

CompoundSubstituentCOX-1 IC₅₀ (µM)LogP
Methyl 2-Hydroxy-3-(6-MeO-2-Np)propanoateβ-OH, 6-OMe5.23.1
Naproxen-COOH, 6-OMe8.33.2
Desmethyl Naproxen-COOH, 6-OH6.72.8

The β-hydroxyl group slightly enhances COX-1 affinity but reduces metabolic stability compared to naproxen .

Future Directions

  • Enantiomeric Resolution: Chiral chromatography (Chiralpak AD-H) achieves >99% ee for (S)-isomer .

  • Hybrid Derivatives: Conjugation with antioxidants (e.g., ascorbic acid) may mitigate oxidative stress in arthritis models .

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